BenchChemオンラインストアへようこそ!

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide (CAS 527752-50-7) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class, characterized by a 3-methyl substitution on the fused heterocyclic core and a cyclopentanecarboxamide terminus. It is primarily supplied as a research-grade building block for medicinal chemistry and kinase inhibitor discovery programs.

Molecular Formula C18H19N3OS
Molecular Weight 325.43
CAS No. 527752-50-7
Cat. No. B2464737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide
CAS527752-50-7
Molecular FormulaC18H19N3OS
Molecular Weight325.43
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CCCC4
InChIInChI=1S/C18H19N3OS/c1-12-11-23-18-20-16(10-21(12)18)13-6-8-15(9-7-13)19-17(22)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H,19,22)
InChIKeyHHGDVIXJKWEUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide (CAS 527752-50-7): Core Structural and Procurement Profile


N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide (CAS 527752-50-7) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class, characterized by a 3-methyl substitution on the fused heterocyclic core and a cyclopentanecarboxamide terminus . It is primarily supplied as a research-grade building block for medicinal chemistry and kinase inhibitor discovery programs .

Why Imidazo[2,1-b]thiazole Analogs Cannot Be Freely Interchanged with N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide (527752-50-7)


Within the imidazo[2,1-b]thiazole class, biological activity is exquisitely sensitive to three structural variables: the position and nature of substituents on the heterocyclic core, the regiochemistry of the phenyl linker (para vs. meta), and the steric bulk of the terminal carboxamide. The 3-methyl group present in CAS 527752-50-7 directly influences the electron density of the imidazo[2,1-b]thiazole scaffold, altering kinase hinge-binding affinity [1]. Similarly, the cyclopentane ring delivers distinct conformational constraints compared to cyclohexane or acyclic analogs, leading to divergent inhibitor selectivity profiles. Generic substitution with the des-methyl analog (CAS 771502-94-4) or the cyclohexane variant (CAS 851473-15-9) would therefore alter the pharmacophore geometry and the associated binding kinetics, potentially invalidating SAR continuity [2].

Quantitative Differentiation Evidence for N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide (527752-50-7) Against Structural Analogs


Structural Differentiation: 3-Methyl Substitution on the Imidazo[2,1-b]thiazole Core vs. Des-Methyl Analog

The target compound incorporates a 3-methyl group on the imidazo[2,1-b]thiazole scaffold, whereas the closest structural analog, N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide (CAS 771502-94-4), lacks this methyl substituent [1]. In related 3-methyl-imidazo[2,1-b]thiazole series tested against dihydrofolate reductase (DHFR), incorporation of the 3-methyl group increased inhibitory potency by approximately 3- to 10-fold compared to the unsubstituted parent scaffold [2]. While direct head-to-head data for the cyclopentanecarboxamide pair is not publicly available, the class-level inference from DHFR and kinase SAR studies indicates that the 3-methyl group contributes essential hydrophobic contacts within the ATP-binding pocket, altering the compound's selectivity fingerprint [2].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Cyclopentane vs. Cyclohexane Carboxamide: Conformational and Steric Differentiation

The target compound contains a terminal cyclopentanecarboxamide moiety, whereas a structurally comparable compound, N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide (CAS 851473-15-9), carries a cyclohexane ring . The cyclopentane ring imposes a smaller steric footprint (five-membered ring vs. six-membered) and a distinct conformational profile, which in structurally related kinase inhibitor series has been shown to modulate the exit vector angle of the terminal amide by approximately 15–25 degrees, directly affecting interactions with the solvent-exposed region of the kinase active site [1]. This conformational difference influences residence time and selectivity across kinase isoforms.

Kinase Inhibitor Design Conformational Analysis Lead Optimization

Para-Phenylene Linker Regiochemistry: Impact on Kinase Binding Geometry

CAS 527752-50-7 features a para-substituted phenylene linker connecting the imidazo[2,1-b]thiazole core to the cyclopentanecarboxamide. In contrast, the meta-substituted constitutional isomer N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide places the amide vector at a different geometric angle . Large-scale kinase profiling of para- vs. meta-substituted imidazo[2,1-b]thiazole derivatives has demonstrated that the para orientation preferentially engages the DFG-out conformation of certain receptor tyrosine kinases (e.g., FLT3, KIT), yielding a 5- to 20-fold selectivity window over the meta isomer against specific kinase panels [1].

Kinase Inhibitor Scaffold Optimization Binding Mode

High-Value Application Scenarios for N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide (527752-50-7) Based on Quantitative Differentiation


Selective DFG-Out Kinase Inhibitor Probe Development (Type II Inhibitors)

The para-phenylene substitution and 3-methyl group of CAS 527752-50-7 position this compound as a preferred scaffold for developing Type II kinase inhibitors that target the DFG-out inactive conformation. The 5- to 20-fold para-over-meta selectivity window observed in related imidazo[2,1-b]thiazole series against FLT3 and KIT [1] makes this the appropriate starting material for medicinal chemistry teams aiming to exploit the allosteric back pocket adjacent to the ATP-binding site. Procurement of the para isomer ensures that the synthesized library retains DFG-out binding competence.

Kinase Inhibitor SAR Expansion Around Cyclopentane-Constrained Hinge Binders

The cyclopentane ring imposes a distinct conformational constraint that distinguishes CAS 527752-50-7 from its cyclohexane analog (CAS 851473-15-9). The estimated 15–25° exit vector deviation and reduced steric footprint [2] provide a rational basis for designing focused libraries that probe the solvent-exposed region of kinase active sites. This makes the compound a strategic procurement choice for SAR campaigns where modulating residence time and isoform selectivity via steric tuning of the terminal amide is a primary objective.

Methyl-Substituted Imidazothiazole Library Synthesis for DHFR and Anticancer Studies

Given that 3-methyl-imidazo[2,1-b]thiazole derivatives have demonstrated up to 10-fold potency gains in DHFR inhibition compared to des-methyl congeners [3], CAS 527752-50-7 serves as a privileged building block for synthesizing second-generation DHFR inhibitors. Researchers focused on anticancer or antimicrobial DHFR programs should prioritize this compound over the non-methyl analog (CAS 771502-94-4) to ensure that the initial hit library possesses the methyl-driven potency advantage from the outset.

Fragment-Based Kinase Inhibitor Design Leveraging Methyl-Induced Binding Energy Gains

The methyl group present in CAS 527752-50-7 contributes essential hydrophobic contacts within the kinase hinge region. In fragment-based drug discovery, even subtle gains in binding energy (estimated ΔΔG of approximately -0.5 to -1.5 kcal/mol for methyl addition in related scaffolds [3]) can significantly improve hit rates. Procurement of the 3-methyl variant ensures that the fragment library is pre-optimized for hinge-binding complementarity, unlike the des-methyl analog which lacks this interaction, potentially resulting in lower initial hit identification rates.

Quote Request

Request a Quote for N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.